molecular formula C30H28N4O4 B562522 2,7-Bis-(1-tert-butoxycarbonylpyrrol-2-yl)ethynyl-1,8-naphthridine CAS No. 467435-77-4

2,7-Bis-(1-tert-butoxycarbonylpyrrol-2-yl)ethynyl-1,8-naphthridine

Cat. No.: B562522
CAS No.: 467435-77-4
M. Wt: 508.578
InChI Key: WHZGTSVVWSGVBE-UHFFFAOYSA-N
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Description

2,7-Bis-(1-tert-butoxycarbonylpyrrol-2-yl)ethynyl-1,8-naphthridine is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of naphthridine, a heterocyclic aromatic compound, and two pyrrole groups, each protected by a tert-butoxycarbonyl (Boc) group. The ethynyl linkage between the naphthridine and pyrrole groups adds to its structural complexity and potential reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,7-Bis-(1-tert-butoxycarbonylpyrrol-2-yl)ethynyl-1,8-naphthridine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Formation of the Pyrrole Derivative: The pyrrole rings are first synthesized and protected with tert-butoxycarbonyl groups to prevent unwanted reactions during subsequent steps.

    Coupling with Naphthridine: The protected pyrrole derivatives are then coupled with a naphthridine core through an ethynyl linkage. This step often requires the use of palladium-catalyzed coupling reactions, such as the Sonogashira coupling, under inert conditions to ensure high yield and purity.

    Purification: The final product is purified using techniques such as column chromatography to remove any impurities and by-products.

Industrial Production Methods

While the laboratory synthesis of this compound is well-documented, industrial-scale production would require optimization of reaction conditions to ensure cost-effectiveness and scalability. This might involve:

    Optimization of Catalysts: Using more efficient or recyclable catalysts to reduce costs.

    Batch vs. Continuous Processing: Evaluating the feasibility of continuous processing methods to increase throughput.

    Green Chemistry Approaches: Implementing environmentally friendly solvents and reagents to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2,7-Bis-(1-tert-butoxycarbonylpyrrol-2-yl)ethynyl-1,8-naphthridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove protective groups or alter the oxidation state of the compound.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reducing Agents: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst can be used.

    Substitution Reagents: Halogenating agents like N-bromosuccinimide (NBS) or electrophiles for Friedel-Crafts reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield naphthridine derivatives with additional oxygen-containing functional groups, while substitution reactions could introduce various alkyl or aryl groups.

Mechanism of Action

The mechanism by which 2,7-Bis-(1-tert-butoxycarbonylpyrrol-2-yl)ethynyl-1,8-naphthridine exerts its effects depends on its application:

    Biological Systems: In biological systems, the compound can interact with nucleic acids or proteins, potentially altering their function or structure. The ethynyl linkage and Boc-protected pyrrole groups may facilitate binding to specific molecular targets.

    Fluorescent Probes: As a fluorescent probe, the compound absorbs light at specific wavelengths and emits fluorescence, which can be detected and used for imaging purposes.

Comparison with Similar Compounds

Similar Compounds

    2,7-Bis-(1-tert-butoxycarbonylpyrrol-2-yl)ethynyl-1,8-quinoline: Similar in structure but with a quinoline core instead of naphthridine.

    2,7-Bis-(1-tert-butoxycarbonylpyrrol-2-yl)ethynyl-1,8-isoquinoline: Features an isoquinoline core, offering different electronic properties.

Uniqueness

2,7-Bis-(1-tert-butoxycarbonylpyrrol-2-yl)ethynyl-1,8-naphthridine is unique due to its naphthridine core, which provides distinct electronic and structural properties compared to quinoline or isoquinoline derivatives. This uniqueness makes it particularly valuable in applications requiring specific electronic characteristics or interactions with biological molecules.

Properties

IUPAC Name

tert-butyl 2-[2-[7-[2-[1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrol-2-yl]ethynyl]-1,8-naphthyridin-2-yl]ethynyl]pyrrole-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H28N4O4/c1-29(2,3)37-27(35)33-19-7-9-24(33)17-15-22-13-11-21-12-14-23(32-26(21)31-22)16-18-25-10-8-20-34(25)28(36)38-30(4,5)6/h7-14,19-20H,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHZGTSVVWSGVBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C=CC=C1C#CC2=NC3=C(C=C2)C=CC(=N3)C#CC4=CC=CN4C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H28N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90652476
Record name Di-tert-butyl 2,2'-[1,8-naphthyridine-2,7-diyldi(ethyne-2,1-diyl)]di(1H-pyrrole-1-carboxylate)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90652476
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

508.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

467435-77-4
Record name Di-tert-butyl 2,2'-[1,8-naphthyridine-2,7-diyldi(ethyne-2,1-diyl)]di(1H-pyrrole-1-carboxylate)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90652476
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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